3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE
Description
3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE is an organic compound with the molecular formula C25H21NO3S and a molecular weight of 415.51 g/mol. This compound is known for its unique structural features, which include a quinoline core substituted with a sulfonyl group and a phenylmethanone moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S/c1-16-9-12-23-21(13-16)25(30(28,29)20-11-10-17(2)18(3)14-20)22(15-26-23)24(27)19-7-5-4-6-8-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQAEOKLHEYJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Phenylmethanone Moiety: The final step involves the Friedel-Crafts acylation reaction, where the phenylmethanone group is attached to the quinoline core using reagents such as acetyl chloride and aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar benzophenone structure but different substituents.
Other Quinoline Derivatives: Compounds with a quinoline core but different functional groups.
Uniqueness
The uniqueness of 3-BENZOYL-4-(3,4-DIMETHYLBENZENESULFONYL)-6-METHYLQUINOLINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
